

"physical and chemical properties of 1,4-bis[(trimethylsilyl)ethynyl]benzene"

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Compound of Interest

Compound Name: 1,4-Bis[(trimethylsilyl)ethynyl]benzene

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An In-depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-bis[(trimethylsilyl)ethynyl]benzene**. It is a valuable resource for researchers and scientists working with this compound in materials science and organic synthesis. This document details the compound's structural and spectroscopic data, thermal and solubility properties, and its chemical reactivity. Furthermore, it provides a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, along with characterization methods.

Introduction

1,4-Bis[(trimethylsilyl)ethynyl]benzene is a versatile organic compound characterized by a central benzene ring functionalized with two trimethylsilyl-protected acetylene groups at the para positions. This structure imparts unique electronic and physical properties, making it a valuable building block in the synthesis of conjugated polymers, molecular wires, and other advanced organic materials. The trimethylsilyl (TMS) groups serve as protecting groups for the

terminal alkynes, which can be selectively removed to allow for further chemical transformations.

Physicochemical Properties

The physical and chemical properties of **1,4-bis[(trimethylsilyl)ethynyl]benzene** are summarized in the tables below, providing a quick reference for researchers.

General and Thermal Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₂ Si ₂	[1][2][3]
Molecular Weight	270.52 g/mol	[1][2][3]
CAS Number	17938-13-5	[1][2]
Appearance	Pale cream to yellow to orange to brown crystals or powder	[4]
Melting Point	121-123 °C	[1]
Boiling Point	Not available	
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Technique	Solvent	Chemical Shift (δ) / Wavenumber (cm^{-1}) / λ_{max} (nm)	Reference
^1H NMR	$(\text{CD}_3)_2\text{CO}$	7.45 (s, 4H, Ar-H), 0.23 (s, 18H, $\text{Si}(\text{CH}_3)_3$)	[5]
^{13}C NMR	CDCl_3	131.88, 123.25, 104.68, 96.43, 0.05	[5]
Infrared (IR)	Gas Phase	Data available in NIST database	[6]
UV-Vis	Not specified	Data available in NIST database	
Mass Spectrometry	EI-MS	found 270, 255, 197, 120	[5]

Solubility

Solvent	Solubility	Reference
Chloroform	Soluble	[7]

Note: Further quantitative solubility data is not readily available in the searched literature.

Chemical Reactivity

1,4-Bis[(trimethylsilyl)ethynyl]benzene is a key intermediate in organic synthesis, primarily due to the reactivity of its trimethylsilyl-protected alkyne groups.

Desilylation: The trimethylsilyl groups can be readily cleaved using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or under basic conditions to yield the terminal alkyne, 1,4-diethynylbenzene. This deprotection is a crucial step for subsequent coupling reactions.

Sonogashira Coupling: The deprotected 1,4-diethynylbenzene is a versatile substrate for Sonogashira cross-coupling reactions with a variety of aryl or vinyl halides. This reaction allows

for the extension of the conjugated system and the synthesis of more complex molecular architectures.

Hydroalumination: The compound reacts with di(tert-butyl)aluminium hydride, leading to the addition of an Al-H bond across each of the C-C triple bonds.^[1]

Experimental Protocols

Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene via Sonogashira Coupling

This protocol describes a general method for the synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene** from 1,4-diiodobenzene and trimethylsilylacetylene using a palladium-copper catalyst system.

Materials:

- 1,4-Diiodobenzene
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Triethylamine (TEA)
- Toluene
- Hexane
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Procedure:

- To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
- Add freshly distilled triethylamine (TEA) and toluene as solvents.
- To this mixture, add trimethylsilylacetylene (2.2 eq) dropwise with stirring.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between an organic solvent (e.g., a 1:3 mixture of toluene and hexane) and water.^[8]
- Separate the organic layer, wash it twice with water, and then dry it over anhydrous magnesium sulfate.^[8]
- Filter off the drying agent and concentrate the organic phase in vacuo.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the pure product as fine white needles.^[8] Recrystallization from ethanol can also be performed for further purification.^[8]

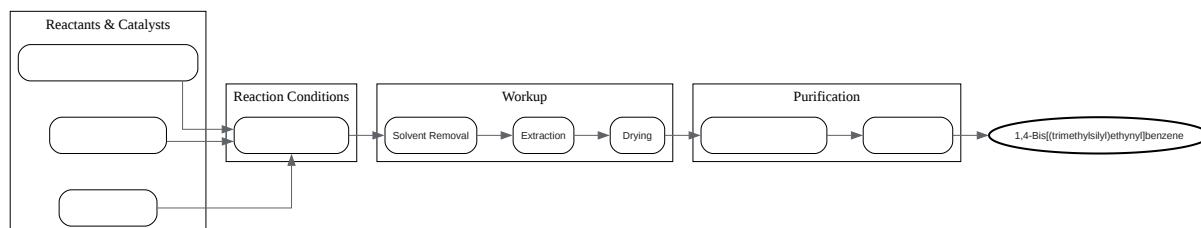
Characterization:

The identity and purity of the synthesized **1,4-bis[(trimethylsilyl)ethynyl]benzene** can be confirmed by the spectroscopic methods outlined in Table 2.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene**.

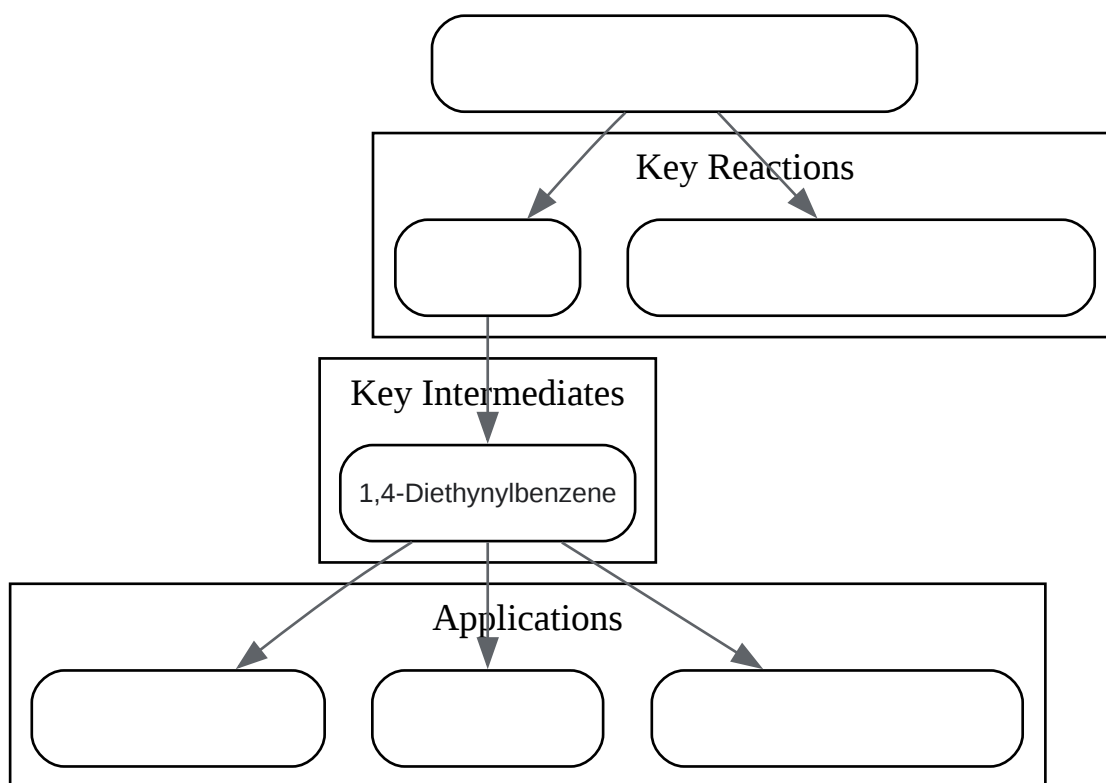


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Synthesis of **1,4-bis[(trimethylsilyl)ethynyl]benzene**.

Reactivity and Applications

The following diagram illustrates the key reactions and applications of **1,4-bis[(trimethylsilyl)ethynyl]benzene**.



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